Brc1cnc(nc1)N2CCNCC2
. The InChI is 1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
.
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C8H11BrN4·HCl and a molecular weight of 243.10 g/mol. This compound is notable for its interactions with various biological targets, particularly in medicinal chemistry, where it has been explored for potential therapeutic applications.
This compound can be synthesized from 5-bromopyrimidine and piperazine through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active molecules. Its unique structure allows it to interact with various enzymes and proteins, influencing cellular processes and signaling pathways.
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is classified as a heterocyclic organic compound. It falls under the category of pyrimidines, which are six-membered aromatic rings containing nitrogen atoms. This compound is particularly significant in pharmaceutical chemistry due to its potential applications in drug development.
The synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves a nucleophilic substitution reaction where 5-bromopyrimidine reacts with piperazine. The reaction is usually conducted in the presence of a base such as triethylamine to facilitate the substitution process.
The molecular structure of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride features a pyrimidine ring substituted at the 2-position with a piperazine moiety and a bromine atom at the 5-position. This substitution pattern is crucial for its biological activity.
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions:
The reactivity of this compound enables it to serve as a versatile building block for synthesizing more complex heterocyclic compounds, which are often explored for their biological activities.
The mechanism of action of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets within biological systems:
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride has several applications in scientific research:
Regioselective bromination remains a critical challenge in synthesizing 5-bromo-2-(piperazin-1-yl)pyrimidine (CAS 99931-82-5), where precise halogen placement dictates downstream reactivity. Conventional approaches utilize 2,4-dichloro-5-bromopyrimidine (CAS 36082-50-5) as a key precursor, exploiting the differential reactivity of chlorine atoms at the 2- and 4-positions [9]. Nucleophilic substitution with N-Boc-piperazine selectively targets the 2-position chlorine, followed by acid-mediated deprotection to yield the free piperazine intermediate. Subsequent optimization reveals that controlled addition rates (<0.5 mL/min) of piperazine derivatives in polar aprotic solvents (DMF, acetonitrile) at 0-5°C significantly suppress di-substitution byproducts [3] [6]. Alternative pathways employ direct coupling of pre-brominated pyrimidines with piperazine under mild basic conditions (K₂CO₃), achieving >95% regioselectivity confirmed via HPLC and ¹H-NMR [6]. Recent innovations focus on protecting-group-free routes using zinc-mediated bromine transfer to pre-functionalized pyrimidine-piperazine hybrids, though yields remain moderate (65-70%) [10].
Table 1: Optimization of Regioselective Bromination Methods
Precursor | Reagent | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|
2,4-Dichloro-5-bromopyrimidine | N-Boc-piperazine | 0-5°C | 88 | 99.2 |
2-Chloro-5-bromopyrimidine | Piperazine | 25°C | 92 | 98.5 |
2-(Piperazin-1-yl)pyrimidine | Br₂/CCl₄ | 80°C | 65 | 90.1 |
Microwave irradiation has revolutionized C–N bond formation in piperazine-pyrimidine hybrids, drastically reducing reaction times from hours to minutes while improving yields. The synthesis of 5-bromo-2-(piperazin-1-yl)pyrimidine benefits from closed-vessel microwave systems (150–180°C, 50–100 W), facilitating the coupling of 5-bromo-2-chloropyrimidine with piperazine derivatives in 15–20 minutes versus 12–24 hours under conventional heating [7] [10]. Key advantages include:
Notably, transition metal-free protocols using lithium bis(trimethylsilyl)amide (LiHMDS) as a base under microwave irradiation achieve near-quantitative yields (98%) of the target compound within 10 minutes [7]. This approach eliminates palladium residues problematic in pharmaceutical applications and aligns with green chemistry principles. Scale-up studies demonstrate consistent performance at 500g scale using continuous-flow microwave reactors, highlighting industrial viability [10].
Solvent-free methodologies address critical byproduct formation issues in 5-bromo-2-(piperazin-1-yl)pyrimidine synthesis, particularly di-alkylated impurities and hydrolysis products. Mechanochemical approaches using high-speed ball milling enable efficient coupling between 5-bromo-2-chloropyrimidine and piperazine hydrochloride with:
This technique leverages frictional heating and molecular diffusion to accelerate reactions while minimizing decomposition pathways. Alternative strategies employ molten piperazine as both reactant and reaction medium at 110–120°C, eliminating solvent purification steps. Impurity profiling reveals significant reductions in:
Table 2: Byproduct Comparison in Solvent vs. Solvent-Free Synthesis
Synthetic Method | Reaction Time | Di-Substituted Impurity (%) | Hydrolysis Product (%) |
---|---|---|---|
Conventional (DMF) | 24 hours | 3.2 | 1.8 |
Microwave (NMP) | 20 minutes | 1.1 | 0.9 |
Ball Milling (solvent-free) | 30 minutes | <0.1 | <0.1 |
Molten State (neat) | 2 hours | 0.5 | <0.1 |
Advanced catalytic systems overcome inherent limitations in heterocyclic amination reactions for constructing the pyrimidine-piperazine core. While traditional Ullmann-Goldberg reactions require stoichiometric copper and harsh conditions (140–160°C), copper(I) oxide nanoparticles (5–10 nm) catalyze the coupling of 5-bromo-2-iodopyrimidine with piperazine at 90°C in 92% yield [4] [5]. Key catalytic enhancements include:
For the hydrochloride salt formation, hydrogen chloride gas in anhydrous ethanol achieves superior crystallinity versus aqueous HCl methods, yielding >99.5% pure material with consistent stoichiometry [C8H12BrCl2N4] as confirmed by elemental analysis [4]. Recent work explores continuous hydrogenation reactors for direct conversion of nitro-piperazine intermediates, integrating catalytic reduction with salt formation in a single flow system [7].
Table 3: Performance Comparison of Catalytic Systems
Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Halide Compatibility |
---|---|---|---|---|
CuI/1,10-phenanthroline | 10 | 110 | 85 | I > Br >> Cl |
Pd₂(dba)₃/IPr* | 0.5 | 80 | 98 | Cl > Br > I |
Cu₂O nanoparticles | 5 | 90 | 92 | I > Br > Cl |
Copper-zeolite Y | 8 | 100 | 89 | I ≈ Br > Cl |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7